molecular formula C28H23ClN2O4 B13789564 3-Benzyl-1,4,5-triphenylimidazolium perchlorate CAS No. 25893-90-7

3-Benzyl-1,4,5-triphenylimidazolium perchlorate

Cat. No.: B13789564
CAS No.: 25893-90-7
M. Wt: 486.9 g/mol
InChI Key: MOOOLSWZAXBDEW-UHFFFAOYSA-M
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Description

3-Benzyl-1,4,5-triphenylimidazolium perchlorate: is a chemical compound with the molecular formula C28H23ClN2O4 and a molecular weight of 486.94622 g/mol . This compound is known for its unique structure, which includes a benzyl group and three phenyl groups attached to an imidazolium core. It is often used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate typically involves the reaction of benzyl chloride with 1,4,5-triphenylimidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting imidazolium salt is then treated with perchloric acid to obtain the perchlorate salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various imidazole derivatives .

Scientific Research Applications

Chemistry: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds. It serves as a precursor for various chemical transformations and is valuable in studying reaction mechanisms .

Biology: In biological research, this compound is used to investigate the interactions between imidazolium salts and biological molecules. It helps in understanding the binding affinities and biological activities of imidazole derivatives .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as ionic liquids and catalysts. Its unique properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can engage in hydrogen bonding and π-π interactions with other molecules, influencing their reactivity and stability. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinities and reaction pathways.

Comparison with Similar Compounds

  • 1-Benzyl-3,4,5-triphenylimidazolium chloride
  • 3-Benzyl-1,4,5-triphenylimidazolium bromide
  • 3-Benzyl-1,4,5-triphenylimidazolium iodide

Comparison: Compared to its chloride, bromide, and iodide counterparts, 3-Benzyl-1,4,5-triphenylimidazolium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s solubility, stability, and reactivity. The perchlorate salt is often preferred in specific applications where these properties are advantageous .

Properties

CAS No.

25893-90-7

Molecular Formula

C28H23ClN2O4

Molecular Weight

486.9 g/mol

IUPAC Name

1-benzyl-3,4,5-triphenylimidazol-1-ium;perchlorate

InChI

InChI=1S/C28H23N2.ClHO4/c1-5-13-23(14-6-1)21-29-22-30(26-19-11-4-12-20-26)28(25-17-9-3-10-18-25)27(29)24-15-7-2-8-16-24;2-1(3,4)5/h1-20,22H,21H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

MOOOLSWZAXBDEW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CN(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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